4-oxo-4H-thiochromene-3-carbaldehyde
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Overview
Description
4-oxo-4H-thiochromene-3-carbaldehyde is a sulfur-containing heterocyclic compound. It is a derivative of thiochromone, where the oxygen atom in the chromone structure is replaced by a sulfur atom.
Mechanism of Action
Target of Action
It’s known that the compound undergoes transformations in the presence of pentacarbonyliron and hmpa .
Mode of Action
The compound interacts with its targets through a series of transformations. In the presence of pentacarbonyliron and HMPA, 4-oxo-4H-thiochromene-3-carbaldehyde undergoes transformations in benzene and toluene . The structure of 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one was determined as a result of these transformations .
Biochemical Pathways
The compound is known to undergo transformations in the presence of pentacarbonyliron and hmpa .
Result of Action
The compound is known to undergo transformations in the presence of pentacarbonyliron and hmpa, leading to the formation of 3-(4-oxochroman-3-ylmethyl)-4h-chromen-4-one .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of pentacarbonyliron and HMPA, as well as the solvents benzene and toluene .
Biochemical Analysis
Biochemical Properties
4-oxo-4H-thiochromene-3-carbaldehyde plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with pentacarbonyliron, leading to transformations in its structure . The nature of these interactions often involves the formation of complexes or adducts, which can alter the activity of the enzymes or proteins involved.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with certain proteins can lead to changes in the expression of genes involved in metabolic pathways . Additionally, it can affect cell signaling by modulating the activity of key signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with pentacarbonyliron results in structural changes that can inhibit or activate specific enzymes . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can undergo transformations in the presence of certain reagents, leading to the formation of new compounds with different biological activities . These changes can affect its efficacy and safety in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, its interaction with pentacarbonyliron can lead to the formation of new metabolites . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding these processes is important for determining the bioavailability and efficacy of the compound in different biological contexts.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4H-thiochromene-3-carbaldehyde typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of the resulting acrylates . Another method involves the reaction of mercaptobenzaldehyde with methyl ester of cinnamic acid in the presence of p-toluene sulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4H-thiochromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and hydrazines can react with the carbonyl group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydrazones and imines.
Scientific Research Applications
4-oxo-4H-thiochromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Comparison with Similar Compounds
Similar Compounds
Thiochromone: The parent compound, where the aldehyde group is absent.
4-oxo-4H-chromene-3-carbaldehyde: An oxygen analog of 4-oxo-4H-thiochromene-3-carbaldehyde.
Thioflavones: 2-substituted thiochromones with different substituents at the 2-position.
Uniqueness
This compound is unique due to the presence of both a sulfur atom and an aldehyde group in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
70940-99-7 |
---|---|
Molecular Formula |
C10H6O2S |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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